2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one
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Overview
Description
2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by its unique chemical structure, which includes a benzoxazinone core substituted with dichlorophenoxy and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one typically involves the esterification of 2,4-dichlorophenol with propionic acid under alkaline conditions. Common catalysts used in this reaction include triethylamine or potassium carbonate . The reaction proceeds through the formation of an ester intermediate, which is then subjected to further reactions to introduce the benzoxazinone core and the dimethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . This compound also down-regulates the expression of Bcl-XL, a protein that inhibits apoptosis, thereby enhancing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2,3-Dichlorophenoxy)propyl]aminoethanol: Known for its ability to induce apoptosis and S-phase arrest in cancer cells.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide that causes uncontrolled growth in broadleaf weeds.
Uniqueness
2-[3-(2,4-Dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the effects of dichlorophenoxy and dimethoxy groups, making it a versatile molecule for various research applications.
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)propyl]-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO5/c1-24-16-9-12-14(10-17(16)25-2)22-18(27-19(12)23)4-3-7-26-15-6-5-11(20)8-13(15)21/h5-6,8-10H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSKDENGPOTUOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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